N-benzyl-1-(difluoromethyl)-1H-pyrazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

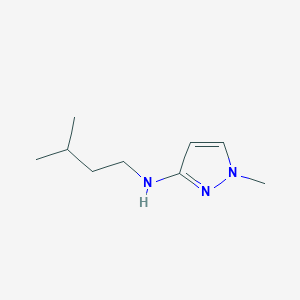

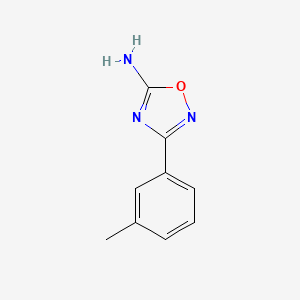

N-Benzyl-1-(Difluormethyl)-1H-pyrazol-3-amin ist eine heterocyclische Verbindung, die einen Pyrazolring aufweist, der mit einer Benzylgruppe und einer Difluormethylgruppe substituiert ist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Benzyl-1-(Difluormethyl)-1H-pyrazol-3-amin beinhaltet typischerweise die Reaktion von Benzylhydrazin mit Difluormethylketon unter sauren Bedingungen, um den Pyrazolring zu bilden. Die Reaktion wird üblicherweise in Gegenwart einer starken Säure wie Salzsäure oder Schwefelsäure durchgeführt, was den Cyclisierungsprozess erleichtert. Das Reaktionsgemisch wird dann erhitzt, um die Bildung des gewünschten Produkts zu fördern.

Industrielle Produktionsmethoden

Die industrielle Produktion von N-Benzyl-1-(Difluormethyl)-1H-pyrazol-3-amin kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um Produkte mit hoher Reinheit zu erhalten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(difluoromethyl)-1H-pyrazol-3-amine typically involves the reaction of benzylhydrazine with difluoromethyl ketone under acidic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the cyclization process. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-Benzyl-1-(Difluormethyl)-1H-pyrazol-3-amin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Pyrazolderivate führen.

Substitution: Die Benzyl- und Difluormethylgruppen können durch andere funktionelle Gruppen durch nucleophile oder elektrophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nucleophile werden unter verschiedenen Bedingungen eingesetzt, einschließlich saurer oder basischer Umgebungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Pyrazol-Oxiden führen, während die Reduktion zu reduzierten Pyrazolderivaten führen kann. Substitutionsreaktionen können zu einer Vielzahl von substituierten Pyrazolverbindungen führen.

Wissenschaftliche Forschungsanwendungen

N-Benzyl-1-(Difluormethyl)-1H-pyrazol-3-amin hat mehrere wissenschaftliche Forschungsanwendungen:

Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als Pharmakophor im Wirkstoffdesign untersucht, insbesondere für ihre Fähigkeit, mit biologischen Zielmolekülen zu interagieren.

Materialwissenschaften: Seine einzigartigen strukturellen Eigenschaften machen es zu einem Kandidaten für die Entwicklung neuartiger Materialien mit spezifischen elektronischen oder optischen Eigenschaften.

Biologische Studien: Die Verbindung wird in Studien verwendet, um ihre Wechselwirkungen mit Enzymen und Rezeptoren zu verstehen, was Einblicke in ihre potenziellen therapeutischen Anwendungen liefert.

Industrielle Anwendungen: Sie wird auf ihre Verwendung bei der Synthese anderer komplexer organischer Moleküle und als Baustein in verschiedenen chemischen Prozessen untersucht.

Wirkmechanismus

Der Wirkmechanismus von N-Benzyl-1-(Difluormethyl)-1H-pyrazol-3-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen wie Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielmoleküle binden und ihre Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die Difluormethylgruppe ist besonders wichtig, um die Bindungsaffinität und Selektivität der Verbindung zu verbessern.

Wirkmechanismus

The mechanism of action of N-benzyl-1-(difluoromethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The difluoromethyl group is particularly important for enhancing the compound’s binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-Benzyl-1-(Trifluormethyl)-1H-pyrazol-3-amin

- N-Benzyl-1-(Methyl)-1H-pyrazol-3-amin

- N-Benzyl-1-(Chlormethyl)-1H-pyrazol-3-amin

Einzigartigkeit

N-Benzyl-1-(Difluormethyl)-1H-pyrazol-3-amin ist aufgrund des Vorhandenseins der Difluormethylgruppe einzigartig, die ihr eindeutige elektronische und sterische Eigenschaften verleiht. Diese Gruppe erhöht die Stabilität und Reaktivität der Verbindung und macht sie zu einem wertvollen Gerüst in der medizinischen Chemie und anderen Anwendungen.

Eigenschaften

Molekularformel |

C11H11F2N3 |

|---|---|

Molekulargewicht |

223.22 g/mol |

IUPAC-Name |

N-benzyl-1-(difluoromethyl)pyrazol-3-amine |

InChI |

InChI=1S/C11H11F2N3/c12-11(13)16-7-6-10(15-16)14-8-9-4-2-1-3-5-9/h1-7,11H,8H2,(H,14,15) |

InChI-Schlüssel |

RUDHWYJPEUPSSU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CNC2=NN(C=C2)C(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11733915.png)

![2-[4-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11733930.png)

![(2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol](/img/structure/B11733934.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733960.png)

![1-cyclopentyl-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11733968.png)

![[3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11733969.png)

![1,3-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11733976.png)

![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733983.png)

![(3S)-3-amino-3-[4-chloro-2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11733984.png)

![2-methoxy-4-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11734009.png)